molecular formula C9H11BN2O2 B13468344 (2,7-dimethyl-2H-indazol-5-yl)boronic acid

(2,7-dimethyl-2H-indazol-5-yl)boronic acid

Cat. No.: B13468344
M. Wt: 190.01 g/mol
InChI Key: PRDDJPKLVPKQSG-UHFFFAOYSA-N
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Description

(2,7-dimethyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a 2,7-dimethyl-2H-indazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Chemical Reactions Analysis

Types of Reactions

(2,7-dimethyl-2H-indazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Mechanism of Action

The mechanism of action of (2,7-dimethyl-2H-indazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with active site residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids such as (2-methyl-2H-indazol-5-yl)boronic acid and 7-methyl-1H-indazole-5-boronic acid .

Uniqueness

What sets (2,7-dimethyl-2H-indazol-5-yl)boronic acid apart is its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and drug discovery .

Biological Activity

(2,7-Dimethyl-2H-indazol-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C9H11BN2O2
  • Molecular Weight : 179.01 g/mol
  • CAS Number : 1786614-09-1

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The boronic acid moiety allows for interactions with serine and threonine residues in proteins, which can lead to altered enzymatic activity.

Anticancer Activity

Several studies have explored the anticancer potential of indazole derivatives, including this compound. Indazole compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : H1975 (lung cancer), PC9 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

Research has indicated that indazole derivatives possess antimicrobial properties. For instance:

  • Pathogens Tested : Candida albicans and Giardia intestinalis.
  • Activity : Compounds similar to this compound have shown effective inhibition of these pathogens with IC50 values lower than 1 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been evaluated:

  • Target Enzyme : Cyclooxygenase-2 (COX-2).
  • Findings : Certain derivatives exhibited significant inhibition of COX-2 activity, suggesting a role in managing inflammatory conditions .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indazole derivatives, including this compound.
    • Results indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cell lines.
    • The most potent compound in this study had an IC50 value of 38.6 nM against melanoma cells .
  • Study on Antimicrobial Properties :
    • A set of indazole derivatives was tested against protozoan pathogens.
    • Compounds showed improved efficacy compared to traditional treatments like metronidazole.
    • Notably, some derivatives were more effective against Giardia intestinalis than the reference drug .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (IC50)Anti-inflammatory Activity
This compound38.6 nM<1 µMCOX-2 Inhibition
2-(4-Chlorophenyl)-indazole25 nM<0.5 µMModerate
1H-Indazole derivative20 nM<0.8 µMSignificant

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(2,7-dimethylindazol-5-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-12(2)11-9(6)7/h3-5,13-14H,1-2H3

InChI Key

PRDDJPKLVPKQSG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN(N=C2C(=C1)C)C)(O)O

Origin of Product

United States

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